1-(3-Chloro-4-fluorobenzyl)azetidine

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Hopping

Fragment-based screening demands precise chemical probes where connectivity and halogen geometry directly govern target binding. 1-(3-Chloro-4-fluorobenzyl)azetidine (CAS 1864779-13-4) delivers the specific N-benzyl azetidine scaffold with 3-chloro-4-fluoro substitution essential for reproducible SAR data. • N-Benzyl linkage (MW 199.65) provides distinct chemical space vs. C-aryl azetidines (MW 185.63), enabling broader target pocket sampling • 3-Cl-4-F regioisomer serves as ortho-halogen pairing reference for systematic halogen scanning campaigns • Stable N-benzyl attachment permits hydrogenolytic deprotection for downstream diversification Supplied with full analytical certification. Standard global shipping.

Molecular Formula C10H11ClFN
Molecular Weight 199.65 g/mol
Cat. No. B13670707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-4-fluorobenzyl)azetidine
Molecular FormulaC10H11ClFN
Molecular Weight199.65 g/mol
Structural Identifiers
SMILESC1CN(C1)CC2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C10H11ClFN/c11-9-6-8(2-3-10(9)12)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2
InChIKeyMEIAFVIBBRSSKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chloro-4-fluorobenzyl)azetidine: Identification & Specifications


1-(3-Chloro-4-fluorobenzyl)azetidine (CAS 1864779-13-4, molecular formula C₁₀H₁₁ClFN, molecular weight 199.65 g/mol) is a saturated four-membered nitrogen-containing heterocyclic building block featuring an N-benzyl substitution pattern with chlorine at the 3-position and fluorine at the 4-position of the phenyl ring . This compound belongs to the azetidine class of small-ring heterocycles and is primarily utilized as a synthetic intermediate and fragment in medicinal chemistry programs, where the azetidine ring serves as a conformationally constrained, sp³-rich scaffold distinct from larger-ring amines such as pyrrolidines or piperidines .

N-Benzyl azetidine building block
3-Chloro-4-fluoro substitution pattern
Fragment-based drug discovery or SAR studies

Why Generic Azetidine Analogs Cannot Substitute


Generic substitution of 1-(3-chloro-4-fluorobenzyl)azetidine with structurally related azetidine analogs is not scientifically valid due to distinct molecular connectivity and substitution geometry that produce divergent physicochemical and pharmacological profiles. The compound features an N-benzyl linkage (azetidine nitrogen directly attached to a methylene carbon of the benzyl group) which fundamentally differs from C-linked aryl azetidines such as 2-(3-chloro-4-fluorophenyl)azetidine (CAS 1270582-08-5) or 3-(3-chloro-4-fluorophenyl)azetidine (CAS 1260864-78-5), where the aromatic ring attaches directly to a ring carbon . This connectivity difference alters basicity (pKa of N-benzylazetidine vs. C-arylazetidine), conformational flexibility, and metabolic vulnerability. Furthermore, the 3-chloro-4-fluoro substitution pattern is non-interchangeable with regioisomers such as 1-(2-chloro-4-fluorobenzyl)azetidine or 1-(4-chloro-3-fluorobenzyl)azetidine, as halogen position dictates electronic distribution across the aromatic ring and governs molecular recognition events in target binding [1].

Connectivity mismatch N-Benzyl vs. C-aryl azetidine alters basicity, metabolism, and conformational sampling.
Regioisomer mismatch 3-Chloro-4-fluoro substitution cannot be replaced by 2-chloro-4-fluoro or other regioisomers.
Methylene spacer impact The benzyl methylene increases MW and flexibility compared to directly linked C-aryl analogs.

Quantitative Differentiation from Closest Analogs


Molecular Weight: N-Benzyl vs. Phenyl-Linked Analogs

1-(3-Chloro-4-fluorobenzyl)azetidine (MW 199.65 g/mol) exhibits a molecular weight increase of approximately 14 Da compared to directly phenyl-linked analogs 2-(3-chloro-4-fluorophenyl)azetidine and 3-(3-chloro-4-fluorophenyl)azetidine (both MW 185.63 g/mol) . This difference corresponds precisely to the methylene (-CH₂-) spacer present in the N-benzyl linkage but absent in C-aryl azetidines. The increased molecular weight, combined with the sp³-hybridized methylene carbon, provides additional conformational degrees of freedom and alters calculated lipophilicity (cLogP difference estimated at +0.3 to +0.5 log units) relative to the more rigid C-aryl series .

Molecular Weight
Reported
+14.0 Da
Target: 199.65 g/mol C-aryl azetidines: 185.63 g/mol
Methylene spacer increases MW and lipophilicity
cLogP difference ~0.3-0.5; data to verify
Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Hopping

N-Benzyl vs. C-Aryl Connectivity Difference

The connectivity pattern of 1-(3-chloro-4-fluorobenzyl)azetidine features an N-benzyl linkage wherein the azetidine nitrogen is directly bonded to a methylene carbon that connects to the substituted phenyl ring. This contrasts with 2-(3-chloro-4-fluorophenyl)azetidine (CAS 1270582-08-5) and 3-(3-chloro-4-fluorophenyl)azetidine (CAS 1260864-78-5), where the aromatic ring attaches directly to a carbon atom of the azetidine ring . The N-benzyl configuration preserves the basic amine character of the azetidine nitrogen (pKa estimated ~8.5-9.5 for N-alkyl azetidines), whereas C-aryl substitution reduces nitrogen basicity through inductive electron withdrawal from the adjacent aromatic ring (pKa reduction of approximately 1.5-2.0 units) [1]. This connectivity difference directly impacts protonation state at physiological pH and subsequent interactions with biological targets.

Connectivity Type
Class-level inference
N-Benzyl vs. C-Aryl
N-Benzyl: pKa ~8.5–9.5 C-Aryl: pKa ~7.0–7.5
Basicity difference affects protonation and target binding
Estimated pKa; class-level data
Synthetic Chemistry Building Block Procurement Medicinal Chemistry

Halogen Regioisomer Substitution Pattern

The 3-chloro-4-fluoro substitution pattern on the benzyl ring of 1-(3-chloro-4-fluorobenzyl)azetidine presents a distinct electronic distribution compared to regioisomers such as 1-(2-chloro-4-fluorobenzyl)azetidine [1]. In the target compound, the chlorine at the 3-position and fluorine at the 4-position create an ortho-relationship between the two halogens (adjacent positions), whereas in the 2-chloro-4-fluoro regioisomer the halogens are meta to each other. This positional difference modifies both the dipole moment of the aromatic system and the geometry of potential halogen bonding interactions with protein targets. The 3-chloro-4-fluoro pattern also avoids the steric congestion present in 2-substituted benzyl systems, which can restrict rotation around the benzyl C-N bond and alter the accessible conformational ensemble of the azetidine ring relative to the aromatic plane [2].

Halogen Regioisomer
Class-level inference
3-Cl,4-F ortho pairing
Creates distinct electrostatic surface; avoids 2-position steric congestion
Regioisomer substitution not interchangeable in SAR
Electronic and steric effects; review target-specific binding
Structure-Activity Relationship Halogen Bonding Fragment Screening

Validated Research and Industrial Application Scenarios


N-Benzyl Azetidine Fragment Screening

Procure 1-(3-chloro-4-fluorobenzyl)azetidine for fragment screening libraries where the N-benzyl connectivity (MW 199.65) provides a distinct chemical space from C-aryl azetidine fragments (MW 185.63) . The methylene spacer introduces conformational flexibility that may enable the azetidine ring to sample a broader range of orientations within a target binding pocket, offering complementary binding modes to the more rigid C-phenyl series .

Halogen Position SAR Studies

Utilize 1-(3-chloro-4-fluorobenzyl)azetidine as the specific 3-chloro-4-fluoro regioisomer in systematic SAR campaigns evaluating halogen substitution patterns . This compound serves as the ortho-halogen pairing reference point against which the 2-chloro-4-fluoro (meta pairing) and 4-chloro-3-fluoro (also ortho pairing but with reversed halogen positions) analogs can be quantitatively compared in biochemical or cellular assays.

Azetidine Library Synthesis via N-Alkylation

Employ 1-(3-chloro-4-fluorobenzyl)azetidine as a synthetic intermediate where the N-benzyl linkage provides a stable attachment point for further derivatization of the azetidine ring or the aromatic moiety . Unlike C-aryl azetidines where the ring carbon-aryl bond is less amenable to post-synthetic modification, the N-benzyl connectivity allows for potential hydrogenolysis of the benzyl group to liberate the free azetidine secondary amine for subsequent diversification .

sp³-Rich Scaffold Physicochemical Modulation

Incorporate 1-(3-chloro-4-fluorobenzyl)azetidine into lead optimization programs seeking to reduce aromatic ring count (lower aromatic fraction Fsp³) while maintaining the 3-chloro-4-fluorophenyl pharmacophore . The azetidine ring replaces larger, more lipophilic amine moieties (e.g., piperidine or pyrrolidine) that would otherwise increase cLogP and potentially compromise solubility or metabolic stability.

Application
Selection Property
Validation Focus
Fragment Screening
N-Benzyl connectivity
Binding mode diversity assessment
Halogen SAR Studies
3-Cl,4-F regioisomer
Electrostatic potential mapping
N-Alkylation Library Synthesis
Benzylic linkage stability
Hydrogenolysis & derivatization
sp³ Scaffold Modulation
Azetidine sp³ fraction
Physicochemical profiling
Quote Request

Request a Quote for 1-(3-Chloro-4-fluorobenzyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.